Meta-Fluorine Lowers Pyrazole Amine pKa by 0.18 Units Versus Unsubstituted Benzyl Analog, Modulating Protonation-Dependent Reactivity
The 3-fluorobenzyl substituent exerts a meta-electron-withdrawing inductive effect that increases the acidity of the pyrazole 4-amine group compared to the non-fluorinated benzyl analog. The predicted pKa of 1-(3-fluorobenzyl)-1H-pyrazol-4-ylamine is 3.42±0.11 , whereas the predicted pKa of 1-benzyl-1H-pyrazol-4-amine is 3.60±0.11 . This ΔpKa of -0.18 units means the 3-fluoro compound is approximately 1.5-fold more acidic, existing to a greater extent in the deprotonated free-base form at physiological pH ranges relevant to liquid-liquid extraction and reverse-phase chromatography.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of pyrazole 4-amine |
|---|---|
| Target Compound Data | pKa = 3.42±0.11 (predicted) |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazol-4-amine (CAS 28466-62-8), pKa = 3.60±0.11 (predicted) |
| Quantified Difference | ΔpKa = -0.18 (target more acidic by ~1.5-fold) |
| Conditions | Predicted values from ChemicalBook, calculated by ACD/Labs or equivalent software |
Why This Matters
This pKa difference directly impacts the pH-dependent extraction efficiency, preparative HPLC retention time, and salt formation stoichiometry, making the 3-fluoro compound distinguishable from the unsubstituted benzyl analog during purification and formulation.
